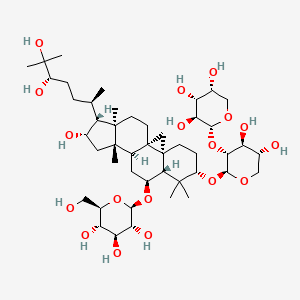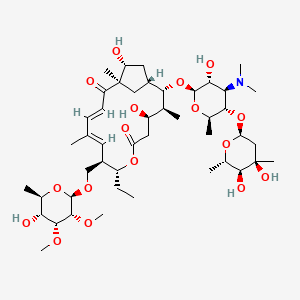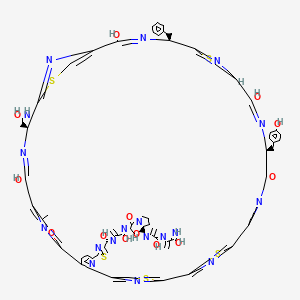
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Descripción general
Descripción
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as HMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines. This demonstrates the compound's role in synthesizing fused pyridine systems (Mekheimer, Mohamed, & Sadek, 1997).
Insecticides Synthesis
The hydrogenation of 2 (1H)-pyridones, including related piperidine derivatives, has been used for the synthesis of insecticide compounds. This highlights its potential in developing agricultural chemicals (Takahashi & Kariyone, 1960).
Synthesis of Piperidine Derivatives
Synthesis methods have been developed for cis-4-(sulfomethyl)piperidine-2-carboxylic acid from 4-(hydroxymethyl) pyridine, indicating the compound's utility in producing specific piperidine derivatives (Hadri & Leclerc, 1993).
Drug Discovery and Pharmaceutical Research
Drug-Discovery Scaffold Synthesis
Enantiomerically pure piperidine and octahydropyrano[3,4-c]pyridine scaffolds have been synthesized from compounds including 4-(hydroxymethyl) pyridine. These scaffolds are valuable in drug discovery, demonstrating the compound's role in pharmaceutical research (Narhe et al., 2017).
Carbon-14 and Deuterium Labeling in Pharmaceutical Research
3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide, a potent IκB Kinase-β (IKK-β) inhibitor, was labeled with carbon-14 and deuterium. This showcases the importance of such compounds in advanced pharmaceutical research, particularly in drug labeling and tracking (Latli et al., 2016).
Material Science and Chemistry
- Study of Volumetric Properties: Comparative studies of the volumetric properties of pyridine and piperidine derivatives, including 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, were conducted. These studies are crucial for understanding the behavior of these compounds in different solutions, relevant in material science and chemistry (Kul et al., 2013).
Propiedades
IUPAC Name |
4-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-2-1-5-14(7-9)12(17)10-3-4-13-11(16)6-10/h3-4,6,9,15H,1-2,5,7-8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQBVWUIVGWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

